1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

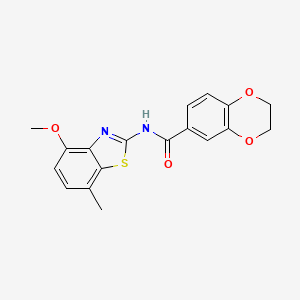

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), with a nitro group (-NO2) attached at the 3-position. The 1-position of the pyrazole ring is likely attached to a benzyl group, which in turn has chlorine and fluorine substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Additionally, the halogens (chlorine and fluorine) on the benzyl group could potentially be reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Methodology Development

- The compound is involved in the synthesis of 1-pyrazol-3-ylbenzimidazoles, utilizing a nucleophilic aromatic displacement reaction. This method is significant for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, demonstrating its utility in the facile solution and solid-phase synthesis of these compounds (Portilla et al., 2008).

- Another research highlights the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arypyrazoles, illustrating the compound's role in producing intermediates for further chemical transformations. This process showcases the compound's versatility in organic synthesis (Wang, Tan, & Zhang, 2000).

Heterocyclic Chemistry Applications

- Research on the synthesis of new azo Schiff bases of pyrazole derivatives includes the use of similar compounds, providing insights into the spectroscopic and theoretical investigations of these materials. Such studies are crucial for developing novel compounds with potential applications in dyes and pigments (Özkınalı et al., 2018).

- The exploration of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis of various heterocyclic scaffolds highlights the potential of compounds with similar functional groups in the preparation of nitrogenous heterocycles, which are of significant importance in drug discovery (Křupková et al., 2013).

Molecular Design and Drug Discovery

- The identification of kinase inhibitors as novel GPR39 agonists in a study underscores the compound's potential in drug discovery. This research demonstrates the unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, revealing new possibilities for therapeutic applications (Sato et al., 2016).

- Another study focused on the synthesis, antibacterial, and antifungal evaluation of novel Mannich base compounds containing oxadiazole and pyrazole moieties, indicating the compound's utility in developing antimicrobial agents (Reddy et al., 2013).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Propiedades

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-9-5-8(12)2-1-7(9)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPPJGNJUCAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)

![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)